Product packaging for Heptacos-7-ene(Cat. No.:CAS No. 91223-12-0)

Heptacos-7-ene

Cat. No.: B14371754
CAS No.: 91223-12-0
M. Wt: 378.7 g/mol
InChI Key: DMNHSFVSMNJNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptacos-7-ene is a long-chain alkene with the molecular formula C27H54 . As a straight-chain hydrocarbon, it falls into a class of compounds that are of significant interest in chemical and materials research. While specific biological activity studies for this compound are limited, related long-chain alkanes and alkenes are frequently investigated for their physicochemical properties and potential interactions in various systems. Researchers may explore this compound as a standard in analytical chemistry, a building block in organic synthesis, or a component in the study of lipid membranes and surface sciences. For instance, the straight-chain alkane heptacosane has been studied in an in vitro model of acute myeloid leukemia (AML) for its ability to overcome multidrug resistance by acting as a substrate and potent inhibitor of the P-glycoprotein (P-gp) efflux pump . This suggests potential research avenues for related long-chain hydrocarbons in modulating cellular transport mechanisms. This product is labeled "For Research Use Only" (RUO) . RUO products are specifically tailored for laboratory research applications and are essential tools for scientific investigation, drug discovery, and the development of new diagnostic tools . They are not manufactured or regulated as in vitro diagnostic medical devices (IVDs) . This product is not intended for diagnostic, therapeutic, or any clinical use in humans, and it should only be handled by qualified and experienced research professionals in a controlled laboratory setting .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H54 B14371754 Heptacos-7-ene CAS No. 91223-12-0

Properties

CAS No.

91223-12-0

Molecular Formula

C27H54

Molecular Weight

378.7 g/mol

IUPAC Name

heptacos-7-ene

InChI

InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3

InChI Key

DMNHSFVSMNJNLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CCCCCCC

Origin of Product

United States

Natural Occurrence and Distribution of Heptacos 7 Ene

Identification in Arthropod Exocrine Gland Secretions and Cuticular Hydrocarbons

Heptacos-7-ene is a prominent component of the chemical tapestry that covers the cuticle of many insects and is secreted by their exocrine glands. nih.govbyjus.comclevelandclinic.orgnih.gov These substances, primarily hydrocarbons, are crucial for preventing water loss and are deeply involved in chemical communication. scienceopen.comresearchgate.net

Insect Pheromone Systems and Conspecific Communication

In the intricate world of insect communication, chemical signals called semiochemicals are paramount. wikipedia.orgbibliotekanauki.pl Pheromones, a class of semiochemicals, are used for communication between individuals of the same species, influencing behaviors such as mating, aggregation, and alarm signaling. ufl.edunih.govnih.gov Cuticular hydrocarbons (CHCs), including this compound, often function as contact pheromones, allowing insects to recognize nestmates and differentiate between castes through physical contact. fapesp.br

Research has identified (Z)-7-Heptacosene as one of the olefins present in the cuticular hydrocarbon extracts of the Asian longhorned beetle, Anoplophora glabripennis. scienceopen.com In laboratory settings, these extracts have been shown to elicit copulatory behavior in males, highlighting the role of this compound as a sex pheromone in this species. scienceopen.com In other insects, such as certain species of Drosophila, specific isomers of heptacosene are known to be involved in regulating courtship and aggression. scienceopen.com

The composition of these chemical signals can be highly species-specific, forming a "chemical language" that prevents interspecies mating and maintains reproductive isolation. fapesp.br The biosynthesis of these pheromones is a complex process, often involving fatty acid metabolism to produce the diverse array of hydrocarbons found on the insect cuticle. rsc.org

Table 1: Documented Presence of this compound in Insect Pheromone Systems

Species Function Reference
Anoplophora glabripennis (Asian longhorned beetle) Elicits copulatory behavior in males scienceopen.com
Drosophila melanogaster Inhibits courtship and promotes aggression between males (7-tricosene, a related alkene) scienceopen.com

Role in Bumblebee Male Cephalic Labial Gland Secretions

The cephalic labial glands of male bumblebees produce species-specific secretions that play a crucial role in mating behavior. atlashymenoptera.netnih.govcolab.ws These secretions, often used to mark territories and attract females, are typically complex mixtures of volatile compounds. umons.ac.benih.gov

In a departure from the typical composition of these secretions, which often include terpenes and various oxygenated compounds, the cephalic labial gland secretions of Bombus (Rhodobombus) mesomelas are dominated by aliphatic hydrocarbons. atlashymenoptera.net this compound is a significant component of this secretion. atlashymenoptera.net This atypical composition suggests that for this species, the labial gland secretions may not function as a long-distance attractant for virgin females, as is common in other bumblebee species. Instead, these hydrocarbons are very similar to those found on the cuticle of many bumblebee species, hinting at a different or dual role. atlashymenoptera.net

The secretions of virgin queens of several bumblebee species, including Bombus lucorum, B. lapidarius, B. hypnorum, B. pascuorum, and B. terrestris, also contain this compound in their Dufour's gland, which primarily produces hydrocarbons. sci-hub.seresearchgate.net

Table 2: Relative Abundance of this compound in Bumblebee Secretions

Bumblebee Species Gland Relative Percentage of this compound Reference
Bombus mesomelas Cephalic Labial Gland 2.38 - 10.53% atlashymenoptera.net
Bombus semenoviellus Cephalic Labial Gland Not explicitly quantified, but present umons.ac.be
Bombus lucorum (Virgin Queen) Dufour's Gland 3.88% sci-hub.se
Bombus lapidarius (Virgin Queen) Dufour's Gland 3.36% sci-hub.se
Bombus hypnorum (Virgin Queen) Dufour's Gland 3.26% sci-hub.se
Bombus pascuorum (Virgin Queen) Dufour's Gland 4.12% sci-hub.se
Bombus terrestris (Virgin Queen) Dufour's Gland 2.21% sci-hub.se

Presence in Plant Metabolomes and Associated Organisms

This compound is not limited to the animal kingdom; it is also synthesized by plants and their associated microorganisms as part of their diverse metabolome.

Occurrence in Plant Waxes and Cuticular Lipids

The aerial surfaces of plants are covered by a protective layer of cuticular wax, which is essential for preventing water loss and protecting against environmental stresses. nih.govfrontiersin.org This wax is a complex mixture of very-long-chain fatty acids and their derivatives, including alkanes, alcohols, and esters. mdpi.comresearchgate.net

Studies on the cuticular wax of various plants have identified heptacosene isomers as components. For instance, research on the chemical composition of cuticular waxes in coconut palms (Cocos nucifera) has been conducted to understand plant-insect and plant-pathogen interactions. scielo.org.mx While specific isomers were not always detailed in early studies, the presence of C27 alkenes is a recurring finding in the analysis of plant surface lipids across different species.

Detection in Floral Volatile Organic Compound Profiles

Floral scents are composed of a complex blend of volatile organic compounds (VOCs) that attract pollinators and can defend against herbivores. nih.gov These VOCs include a wide range of chemical classes, such as terpenoids, benzenoids, and fatty acid derivatives. researchgate.netfrontiersin.org

Association with Endophytic Fungi within Plant Hosts

Endophytic fungi live symbiotically within the tissues of plants and are known to produce a vast array of bioactive secondary metabolites. nih.govmdpi.com In some cases, these fungi can synthesize the same or similar compounds as their host plant. mdpi.com

Gas chromatography-mass spectrometry (GC-MS) analysis of the metabolites produced by endophytic fungi has revealed the presence of various hydrocarbons. For instance, Nigrospora sphaerica, an endophytic fungus isolated from the medicinal plant Euphorbia hirta, was found to produce Heptacos-1-ene. nih.gov Similarly, studies on other endophytic fungi have identified a range of volatile and non-volatile compounds, including various alkanes and alkenes, showcasing the metabolic diversity of these microorganisms. scientificarchives.com

Biosynthetic Pathways and Molecular Regulation of Heptacos 7 Ene

Enzymatic Mechanisms of Alkene Formation in Biological Systems

The final step in the biosynthesis of alkenes like heptacos-7-ene involves the conversion of a very-long-chain fatty aldehyde precursor. Organisms have evolved distinct enzymatic systems to catalyze this crucial hydrocarbon-forming reaction.

In insects, the formation of alkanes and alkenes is primarily catalyzed by a specialized family of cytochrome P450 enzymes. nih.govpnas.org Specifically, enzymes from the CYP4G family function as oxidative decarbonylases. pnas.org This process involves the cleavage of a long-chain fatty aldehyde to produce a hydrocarbon that is one carbon shorter, along with the release of carbon dioxide (CO2). pnas.org The reaction is believed to proceed through a radical mechanism, which is distinct from hydrocarbon biosynthesis in other organisms like cyanobacteria. pnas.org The enzyme NADPH-cytochrome P450 reductase is essential for this process, providing the necessary reducing equivalents for the P450 catalytic cycle. pnas.org

Other organisms utilize different enzymatic machinery for alkene biosynthesis:

Cyanobacteria employ a non-heme di-iron enzyme known as aldehyde-deformylating oxygenase (ADO). This enzyme converts fatty aldehydes into the corresponding alkane/alkene and formate (B1220265), in contrast to the CO2 produced by insect enzymes. pnas.orgresearchgate.net

Plants are thought to use a complex involving the proteins CER1 and CER3, which show some homology to stearoyl-CoA desaturases and fatty acid hydroxylases. nih.govacs.org This system is proposed to convert very-long-chain acyl-CoAs into alkanes and carbon monoxide (CO), representing yet another distinct mechanistic pathway. acs.org

The introduction of the double bond at the 7th position in this compound is accomplished by a separate class of enzymes known as fatty acyl-CoA desaturases prior to the final decarbonylation step. These enzymes introduce unsaturation at specific positions in the fatty acid chain.

Table 1: Key Enzyme Families in Alkene Biosynthesis
Enzyme FamilyOrganism GroupFunctionFinal Products
Cytochrome P450 (CYP4G)InsectsOxidative DecarbonylationHydrocarbon + CO₂
Aldehyde-Deformylating Oxygenase (ADO)CyanobacteriaDeformylationHydrocarbon + Formate
CER1/CER3 ComplexPlantsDecarbonylationHydrocarbon + CO
Fatty Acyl-CoA DesaturasesWidespreadIntroduction of double bondsUnsaturated Fatty Acyl-CoA
Fatty Acyl-CoA Reductases (FAR)WidespreadReduction of Acyl-CoAFatty Aldehyde

Identification of Precursor Metabolites and Metabolic Flux

The biosynthesis of this compound is deeply integrated with primary metabolism, drawing from the universal pool of precursor metabolites. These foundational molecules are channeled from central metabolic pathways into the specialized route of hydrocarbon synthesis. ccbcmd.edu

The fundamental building block for this compound is acetyl-CoA , which is derived from core metabolic pathways like glycolysis and the citric acid cycle. researchgate.netbrainly.comchemrxiv.org The process begins with de novo fatty acid synthesis, where acetyl-CoA units are sequentially added by Fatty Acid Synthase (FAS) enzymes to produce saturated fatty acids, typically palmitic acid (C16:0) or stearic acid (C18:0). researchgate.net

These initial fatty acids are then subjected to a series of elongation steps by enzyme systems known as very-long-chain fatty acid elongases. oup.com These elongases sequentially add two-carbon units from malonyl-CoA to the growing acyl chain. To produce a C27 alkene, the precursor fatty acid must be elongated to a 28-carbon chain, forming octacosanoic acid (C28:0). researchgate.net

The metabolic flux, or the rate of turnover of these metabolites, is tightly regulated. The pool of very-long-chain fatty acids can be directed towards various cellular functions, but for this compound synthesis, it is specifically channeled into the cuticular hydrocarbon pathway, which is particularly active in specialized insect cells called oenocytes. biorxiv.org The availability of these precursor metabolites directly links the organism's nutritional state to its ability to produce CHCs. researchgate.netbiorxiv.org

Table 2: Primary Precursor Metabolites for this compound Synthesis
Precursor MetaboliteRole in PathwayOriginating Pathway
Acetyl-CoAUltimate 2-carbon building blockGlycolysis, Citric Acid Cycle
Malonyl-CoA2-carbon donor for elongationFatty Acid Synthesis
Palmitic Acid (C16:0)Initial long-chain fatty acid productDe novo Fatty Acid Synthesis
Stearic Acid (C18:0)Initial long-chain fatty acid productDe novo Fatty Acid Synthesis
Octacosanoic Acid (C28:0)Direct very-long-chain fatty acid precursorFatty Acid Elongation

Genetic Regulation of Biosynthetic Gene Clusters and Enzyme Expression

The production of this compound is governed by the coordinated expression of multiple genes, often referred to as a biosynthetic gene cluster. These genes encode the enzymes responsible for each step of the pathway, from initial fatty acid synthesis to final hydrocarbon formation. oup.commdpi.com The regulation of these genes ensures that CHC profiles are appropriate for the organism's developmental stage, sex, and environmental conditions. mdpi.com

Key gene families involved in this process include:

Fatty Acid Synthases (FAS): These genes code for the enzymes that perform the initial synthesis of C16 and C18 fatty acids. oup.com

Elongases: A diverse family of genes encoding enzymes that extend the carbon chain of fatty acids. Differential expression of specific elongase genes is critical for producing the C28 precursor required for this compound. oup.com Studies in ants have shown that higher expression of certain elongases correlates with the production of longer-chain CHCs. oup.com

Desaturases: These genes encode the enzymes that introduce the double bond at the specific C-7 position in the C28 fatty acyl chain. The regulation of desaturase expression is crucial for determining the degree of unsaturation and the position of the double bond, thus defining the final alkene.

Fatty Acyl-CoA Reductases (FAR): This gene family is responsible for converting the fatty acyl-CoA precursor into a fatty aldehyde, the immediate substrate for the final decarbonylation step. oup.combiorxiv.org

Cytochrome P450 (CYP4G family): In insects, these genes encode the terminal oxidative decarbonylase. pnas.org Their expression is often localized to oenocytes and is essential for hydrocarbon production. Knockdown of CYP4G1 in Drosophila melanogaster leads to a severe deficiency in CHCs. pnas.org

The expression of these gene clusters is controlled by a network of transcription factors and hormonal signals. For instance, in Drosophila, ecdysteroid hormones can influence the CHC profile, including the ratio of monoenes like this compound to dienes. eje.cz This intricate genetic regulation allows organisms to plastically adjust their CHC bouquets in response to both internal and external cues. mdpi.com

Comparative Biosynthetic Strategies Across Diverse Organisms (e.g., insects, plants, microbes)

While this compound is most prominently documented as an insect cuticular hydrocarbon, the fundamental process of alkene biosynthesis occurs across different kingdoms of life, albeit with distinct enzymatic strategies.

Insects: The insect strategy is the best-characterized for long-chain alkenes. It relies on the de novo synthesis and modification of fatty acids in specialized cells (oenocytes). biorxiv.org The key steps are fatty acid elongation, desaturation, reduction to an aldehyde, and a terminal oxidative decarbonylation by a CYP4G family P450 enzyme, releasing CO2. pnas.org This pathway is responsible for producing the complex blends of CHCs, including this compound, that coat the insect cuticle.

Plants: Plants also produce a waxy cuticular layer rich in hydrocarbons to prevent water loss. While this compound has been detected in some plant species, the biosynthetic machinery differs from that of insects. mdpi.com The final step in plants is believed to be catalyzed by a multienzyme complex, prominently featuring the CER1 and CER3 proteins. researchgate.netacs.org This reaction is proposed to yield a hydrocarbon and carbon monoxide (CO) from a very-long-chain acyl-CoA, bypassing a free aldehyde intermediate. acs.org The precursors are similarly derived from the elongation of fatty acids.

Microbes: Microorganisms, particularly cyanobacteria and certain bacteria, can produce hydrocarbons. researchgate.net Cyanobacteria use an enzyme called aldehyde-deformylating oxygenase (ADO) which acts on fatty aldehydes produced by a fatty acyl-ACP reductase (AAR). researchgate.net This pathway releases formate instead of CO2 or CO. pnas.org While most microbial hydrocarbons are of shorter chain lengths, the existence of these pathways demonstrates a third major evolutionary solution to hydrocarbon biosynthesis. The secondary metabolites of microorganisms like Pseudomonas aeruginosa represent a rich source of diverse bioactive compounds, though long-chain alkenes like this compound are not their most common products. nih.gov

This comparative view highlights a case of convergent evolution, where different organisms have independently evolved distinct enzymatic solutions to solve the same biochemical problem: the production of long-chain hydrocarbons from fatty acid precursors.

Proposed Biosynthetic Intermediates and Reaction Cascades

The biosynthetic cascade leading to this compound is a sequential, multi-step process that modifies a basic fatty acid into a specific, very-long-chain unsaturated hydrocarbon.

The proposed reaction cascade is as follows:

Initiation: The pathway begins with the de novo synthesis of a saturated C16 or C18 fatty acyl-CoA from acetyl-CoA and malonyl-CoA precursors via the Fatty Acid Synthase (FAS) complex.

Elongation: The C16/C18 acyl-CoA undergoes multiple cycles of chain elongation. In each cycle, an elongase enzyme complex adds a two-carbon unit from malonyl-CoA. To reach the required chain length for this compound, the chain is extended to 28 carbons, forming octacosanoyl-CoA .

Desaturation: Before the final steps, a specific fatty acyl-CoA desaturase acts on the octacosanoyl-CoA intermediate. This enzyme introduces a cis or trans double bond between the 7th and 8th carbon atoms, yielding octacos-7-enoyl-CoA . The stereochemistry of the double bond is determined by the specific desaturase enzyme.

Reduction: The activated carboxyl group of octacos-7-enoyl-CoA is then reduced to an aldehyde. This reaction is catalyzed by a Fatty Acyl-CoA Reductase (FAR), consuming a reducing agent like NADPH and producing octacos-7-enal .

Decarbonylation: The final and defining step is the conversion of the C28 aldehyde (octacos-7-enal) into the C27 alkene. In insects, this is an oxidative decarbonylation catalyzed by a CYP4G family enzyme. The enzyme cleaves the C1-C2 bond of the aldehyde, releasing the C1 carbon and its oxygen as carbon dioxide (CO2) and forming the final product, This compound . pnas.org

This cascade demonstrates a highly controlled and efficient pathway that transforms simple metabolic building blocks into a structurally complex signaling and protective molecule.

Table 3: Proposed Biosynthetic Cascade for this compound
StepIntermediate Compound NameEnzyme(s) InvolvedDescription of Transformation
1Palmitoyl-CoA / Stearoyl-CoAFatty Acid Synthase (FAS)De novo synthesis from Acetyl-CoA
2Octacosanoyl-CoAElongasesChain elongation to 28 carbons
3Octacos-7-enoyl-CoAFatty Acyl-CoA DesaturaseIntroduction of a double bond at the C7 position
4Octacos-7-enalFatty Acyl-CoA Reductase (FAR)Reduction of the acyl-CoA to an aldehyde
5This compoundCytochrome P450 (e.g., CYP4G1)Oxidative decarbonylation to form the final C27 alkene

Ecological Roles and Behavioral Mediation by Heptacos 7 Ene

Interspecific Chemical Communication and Ecological Interactions

Chemical signals are fundamental to the interactions between species, and Heptacos-7-ene is involved in these complex dialogues.

Plant-Insect Signaling and Herbivory Modulation

Plants produce a diverse array of volatile organic compounds (VOCs) that can act as signals to insects. researchgate.net Insect attacks trigger changes in the levels of plant transcripts, which are primarily mediated by jasmonic acid (JA). nih.gov These chemical defenses can deter herbivores. frontiersin.org While specific studies directly linking this compound to herbivory modulation are not prevalent, the compound is a known component of the cuticular hydrocarbons of insects, which can be perceived by plants. oup.com Plants can recognize insect-derived elicitors, such as those in oral secretions and oviposition fluids, which in turn activates defense responses. f1000research.com This suggests a potential role for compounds like this compound in the complex chemical signaling that occurs during plant-insect interactions.

Pollinator Attraction Mechanisms (as a component of floral volatiles)

Floral scents are crucial for attracting pollinators to ensure plant reproduction. mpg.dedergipark.org.tr These scents are complex mixtures of volatile compounds. mpg.de While this compound is not commonly cited as a primary floral attractant, the diversity of floral volatiles is immense, with new compounds continually being identified. mpg.de The unique blend of these volatiles helps create specific communication channels between plants and their pollinators. mpg.de For example, different floral volatiles can attract specific pollinators like hawkmoths, settling moths, and butterflies. mpg.de The chemical composition of floral scents can even vary between different parts of a flower, such as the anthers, to influence pollinator behavior. researchgate.net Environmental stressors like drought and herbivory can also impact the floral volatiles a plant produces, thereby affecting pollinator attraction. researchgate.net

Intraspecific Chemical Communication and Reproductive Biology

Within a species, chemical cues are vital for coordinating social behaviors and reproductive activities. wikipedia.org this compound has been identified as a key component in these intraspecific signaling systems, particularly in arthropods.

Role as a Sex Pheromone Component in Arthropod Mating Systems

Sex pheromones are chemical signals released by an organism to attract a mate of the same species. nih.gov These are often complex blends of several compounds. nih.gov this compound has been identified as a component of the sex pheromone blend in some insects. For instance, in the housefly, Musca domestica, (Z)-9-heptacosene is a precursor to other pheromone components. ncsu.edu The modification of cuticular hydrocarbon profiles, including compounds like heptacosenes, is a key factor in the reproduction of some dipteran and hymenopteran species. ncsu.edu Long-chain hydrocarbons, including isomers of heptacosene, are frequently found as components of contact sex pheromones in various insect orders. sakura.ne.jp

Male Marking Pheromones in Hymenoptera

In many Hymenoptera species, such as bumblebees, males release marking pheromones from their cephalic labial glands to mark territories and attract females for mating. umons.ac.beatlashymenoptera.net These secretions are often species-specific. atlashymenoptera.net this compound has been identified as a component of the male marking pheromones in several bumblebee species. For example, it is present in the cephalic labial gland secretions of Bombus semenoviellus and Bombus cullumanus. umons.ac.be It has also been found in the secretions of Bombus mesomelas and the cuckoo bumblebee Bombus maxillosus. atlashymenoptera.netwikipedia.org The relative abundance of this compound and other components can vary significantly between species, contributing to the specificity of the chemical signal.

Table 1: Presence of this compound in Male Bumblebee Marking Pheromones

SpeciesSubgenusRelative Percentage (%) of this compound
Bombus semenoviellusCullumanobombus0.66 umons.ac.be
Bombus cullumanusCullumanobombus5.19 umons.ac.be
Bombus mesomelasRhodobombus2.38 - 21.89 (variable) atlashymenoptera.net
Bombus maxillosusPsithyrus0.6 wikipedia.org

Influence on Community Dynamics and Trophic Level Interactions

The chemical signals emitted by organisms can have cascading effects throughout an ecological community, influencing interactions across different trophic levels. wikipedia.orglibretexts.org Trophic interactions describe the feeding relationships between organisms. libretexts.org

The presence and composition of chemical cues like this compound, which mediate reproductive success and social organization in insects, can indirectly influence the populations of these insects. fapesp.br Changes in insect populations, which may be primary consumers (herbivores) or secondary consumers (predators), will, in turn, affect the trophic levels above and below them. tijuanaestuary.org For example, the success of a bumblebee species, influenced by the efficacy of its marking pheromones containing this compound, will impact the pollination of specific plants (first trophic level) and the availability of these bees as a food source for predators (third trophic level). umons.ac.bewikipedia.org This illustrates a tritrophic interaction, where the plant, the herbivore (in this case, a pollinator), and its natural enemies are interconnected. researchgate.net Therefore, chemical mediators like this compound are integral to the complex web of interactions that structure ecological communities. insight7.io

Evolutionary Pressures Shaping this compound-Mediated Chemical Signals

The evolution of chemical signals, such as this compound, is a complex process driven by a variety of evolutionary pressures. These pressures ensure the integrity and effectiveness of the signal in its specific ecological and social context. The development of a chemical cue into a recognizable signal is thought to occur when the emitter benefits from the receiver's response to that cue, leading selective forces to optimize the signal for better information exchange. uni-regensburg.de Both natural and sexual selection play crucial roles in shaping these chemical messages. frontiersin.org

Chemical signals are subject to stabilizing selection, which acts against individuals that produce a deviant message or those that respond inappropriately, thereby maintaining the consistency of the mate-recognition system. uliege.be This is particularly evident in the context of sex pheromones, where specificity is key to avoiding hybridization and ensuring successful reproduction. The composition of these chemical signals can be influenced by factors such as species identity, geographic location, and social structure. researchgate.net

In insects, and particularly in social insects like bumblebees, cephalic labial gland secretions (CLGS) function as male marking or sex pheromones, playing a vital role in pre-mating communication. atlashymenoptera.netumons.ac.be this compound has been identified as a component of these secretions in certain bumblebee species. atlashymenoptera.netumons.ac.be The variation in the composition of these secretions, including the presence and relative abundance of specific alkenes like this compound, among different species and populations highlights the evolutionary pressures at play.

Research Findings on this compound in Bumblebees

Studies analyzing the cephalic labial gland secretions (CLGS) of various bumblebee species have identified this compound as a minor component in some taxa. The presence and proportion of this and other hydrocarbons can be species-specific, suggesting a role in chemical differentiation for mate recognition.

SpeciesSubgenusThis compound Relative Abundance (%)Other Major Compounds Identified
Bombus exilThoracobombus0.14Hexadec-9-enal, Octadec-9-enoic acid, Icos-11-en-1-ol
Bombus humilisThoracobombus0Octadec-9-en-1-ol
Bombus deuteronymus superequesterThoracobombus0Octadec-11-en-1-ol
Bombus filchneraeThoracobombus1Octadec-9-enyl acetate
Data sourced from a study on East-Palearctic bumblebee taxa. atlashymenoptera.netumons.ac.be

The variability in the chemical profiles, even among closely related species, points to strong selective pressures for signal divergence. umons.ac.be For instance, while Bombus filchnerae produces this compound, it is absent in the analyzed samples of B. humilis and B. deuteronymus superequester. atlashymenoptera.net This differentiation may be driven by the need to avoid reproductive interference with other species sharing the same habitat.

Advanced Analytical Methodologies for Heptacos 7 Ene Research

Chromatographic Separation Techniques for Complex Biological Matrices

The initial and critical step in analyzing heptacos-7-ene from biological sources, such as insect cuticular waxes, involves its separation from a complex mixture of other compounds. pnas.orgresearchgate.net Chromatographic techniques are fundamental to achieving this separation.

Gas Chromatography (GC) and High-Resolution Gas Chromatography (HRGC) for Hydrocarbon Profiling

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. chromatographyonline.comscienceopen.com It is particularly effective for profiling complex hydrocarbon mixtures. scienceopen.comnumberanalytics.com In this method, the extracted and purified hydrocarbon fraction, containing this compound, is vaporized and passed through a long capillary column. mdpi.comncsu.edu The separation is based on the differential partitioning of compounds between a stationary phase coated on the column and a mobile gaseous phase (carrier gas), with separation occurring based on properties like boiling point and polarity. numberanalytics.com

High-Resolution Gas Chromatography (HRGC) represents an advancement of conventional GC, offering superior separation efficiency. osti.gov This enhanced resolution is critical for distinguishing between isomers and other closely related hydrocarbons that might be present in biological samples. ncsu.edu The use of capillary columns in HRGC allows for the separation of complex mixtures into individual components with high precision. osti.gov For instance, the analysis of insect cuticular hydrocarbons, which can contain a vast number of compounds, heavily relies on the resolving power of HRGC to generate detailed chemical profiles. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Related Lipids

While GC is ideal for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating less volatile or more polar lipids that may be present in the initial biological extract. researchgate.netresearchgate.net Crude lipid extracts are often first fractionated to separate different classes of compounds such as straight-chain alkanes, methyl-branched alkanes, and alkenes. pnas.org HPLC, particularly with nonaqueous solvent systems and detectors like the evaporative light-scattering detector (ELSD), can be used to isolate individual components from these fractions. pnas.org This technique is essential for purifying the alkene fraction containing this compound before further analysis or for analyzing other related lipid classes like free fatty acids, aldehydes, and alcohols that are also present in cuticular lipids. researchgate.netresearchgate.net

Spectrometric Characterization for Structural Elucidation and Quantification

Following separation by chromatography, spectrometric methods are employed to identify the chemical structure of the isolated compounds and to determine their abundance.

Mass Spectrometry (MS) and GC-MS for Compound Identification and Abundance Analysis

Mass Spectrometry (MS) is an indispensable tool for the definitive identification of chemical compounds. researchgate.net When coupled with Gas Chromatography (GC-MS), it becomes a highly potent analytical technique for identifying individual components in a complex mixture. numberanalytics.comnih.gov As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio of its fragments. oup.com By comparing the obtained mass spectrum with libraries of known compounds, such as the NIST library, the identity of this compound can be confirmed. oup.comsci-hub.se

GC-MS is not only used for qualitative identification but also for quantitative analysis, allowing researchers to determine the relative abundance of this compound in a sample. oup.comatlashymenoptera.net This is crucial for studies investigating the biological role of this compound, where changes in its concentration may be significant.

Table 1: GC-MS Parameters for Hydrocarbon Analysis
ParameterTypical ConditionsReference
Column TypeCapillary column (e.g., DB-5ms, CP-Sil-5CB) ncsu.edusci-hub.se
Injector Temperature250-300 °C scienceopen.comoup.com
Carrier GasHelium ncsu.edusci-hub.se
Oven Temperature ProgramRamped, e.g., 70°C to 320°C ncsu.edusci-hub.se
Ionization ModeElectron Impact (EI) sci-hub.se
Mass Rangee.g., m/z 35-450 nih.gov

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. researchgate.netmdpi.com When a sample is irradiated with infrared light, specific functional groups absorb light at characteristic frequencies, resulting in an infrared spectrum. libretexts.org For this compound, FT-IR can confirm the presence of key functional groups characteristic of an alkene.

The presence of a carbon-carbon double bond (C=C) in an alkene typically results in a stretching vibration band in the region of 1680-1640 cm⁻¹. orgchemboulder.com Additionally, the stretching vibrations of the vinyl (=C-H) bonds appear at frequencies slightly above 3000 cm⁻¹, distinguishing them from the C-H bonds of alkanes which absorb below 3000 cm⁻¹. orgchemboulder.commasterorganicchemistry.com The bending vibrations of the =C-H group are also characteristic and appear in the 1000-650 cm⁻¹ region. orgchemboulder.com While FT-IR is excellent for identifying functional groups, it is generally used in conjunction with MS for complete structural elucidation. geneticsmr.org

Table 2: Characteristic FT-IR Absorption Frequencies for Alkenes
Functional GroupVibration ModeAbsorption Range (cm⁻¹)Reference
=C-HStretch3100-3000 libretexts.orgorgchemboulder.com
C=CStretch1680-1640 libretexts.orgorgchemboulder.com
=C-HBend1000-650 libretexts.orgorgchemboulder.com

Emerging Analytical Technologies for Enhanced Selectivity and Sensitivity

The field of analytical chemistry is continuously evolving, with new technologies offering improvements in the analysis of hydrocarbons like this compound. Comprehensive two-dimensional gas chromatography (GCxGC) is one such advancement, providing significantly enhanced resolution by using two different columns for separation. numberanalytics.com This is particularly useful for extremely complex biological samples.

Other emerging techniques include ambient ionization mass spectrometry and nanotechnology-based sensors, which hold the potential for faster and more sensitive analysis. numberanalytics.com Silver-assisted laser desorption/ionization mass spectrometry (Ag-LDI-MS) has also shown promise in detecting very long-chain hydrocarbons that may be missed by standard GC-MS methods. mdpi.com Furthermore, the integration of different analytical techniques, such as coupling GC-MS with time-of-flight mass spectrometry (TOF-MS) or infrared spectroscopy, is expanding the capabilities of hydrocarbon analysis. numberanalytics.com

Application of Molecularly Imprinted Polymers (MIPs) in this compound Detection

Molecularly Imprinted Polymers (MIPs) are synthetic, robust, and highly cross-linked polymers engineered to possess specific recognition sites for a target molecule. mdpi.comrsc.org These artificial receptors are created by polymerizing functional and cross-linking monomers in the presence of a template molecule (in this theoretical case, this compound). google.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. rsc.org This "molecular memory" allows the MIP to selectively rebind the target molecule from a complex mixture with high affinity, mimicking natural recognition systems like antibodies. mdpi.comgoogle.com

While MIPs have been successfully developed for a wide range of compounds, including pollutants, drugs, and biomolecules, their specific application for the detection of the long-chain alkene this compound is not yet documented in existing literature. mdpi.commdpi.com The development of a MIP-based sensor for a non-polar, flexible hydrocarbon like this compound presents unique challenges. The primary obstacle is the molecule's lack of distinct functional groups (like hydroxyl, carboxyl, or amine groups) that can form strong, specific interactions (e.g., hydrogen bonds, electrostatic interactions) with functional monomers during the imprinting process. mdpi.com Furthermore, the conformational flexibility of the long alkyl chain can lead to the formation of heterogeneous and less-defined binding sites.

Despite these challenges, a theoretical approach to developing a MIP sensor for this compound can be proposed. This would likely involve non-covalent imprinting, relying on weaker van der Waals forces and hydrophobic interactions. The selection of an appropriate functional monomer and a porogenic solvent that promotes these interactions would be critical. For instance, a MIP could be synthesized using a dummy template—a structurally similar but more easily handled molecule—to create the recognition sites. mdpi.com

Once synthesized, the MIP particles could be integrated with a transducer to create a sensor. For a semi-volatile compound like this compound, a mass-sensitive transducer such as a Quartz Crystal Microbalance (QCM) could be employed. researchgate.net In a QCM sensor, the MIP layer is coated onto the surface of a quartz crystal. When the sensor is exposed to a sample containing this compound, the target molecules bind to the imprinted cavities, increasing the mass on the crystal and causing a measurable change in its resonance frequency. This approach has been successfully used for detecting other gaseous hydrocarbons like benzene (B151609) and toluene. mdpi.com

Factor Challenge for this compound Potential Strategy
Template Interaction Lacks strong functional groups for interaction with monomers; relies on weak hydrophobic and van der Waals forces.Use of high concentrations of functional monomers to drive complex formation; computational modeling to select optimal monomers. google.com
Molecular Flexibility The long, flexible alkyl chain can result in poorly defined and non-uniform binding cavities.Conduct polymerization at low temperatures to reduce molecular motion and "freeze" the template in a more defined conformation.
Analyte Volatility This compound is a semi-volatile compound, requiring a sensitive detection method.Couple the MIP with a mass-sensitive transducer like a Quartz Crystal Microbalance (QCM) or a surface acoustic wave (SAW) device. researchgate.net
Matrix Interference Samples (e.g., insect cuticle extracts) contain numerous other similar long-chain hydrocarbons that can cause interference. researchgate.netDesign the MIP for high selectivity by carefully controlling the template-monomer ratio and the degree of cross-linking. google.com

Advanced Sample Preparation and Derivatization Protocols

The accurate analysis of this compound, particularly from complex biological matrices like insect cuticles or plant extracts, necessitates advanced sample preparation and derivatization protocols. researchgate.netresearchgate.net These steps are crucial to isolate the analyte, remove interfering substances, and chemically modify the molecule to make it amenable to definitive structural elucidation by modern analytical techniques. mdpi.com

Advanced Sample Preparation

Standard sample preparation for cuticular hydrocarbons involves solvent extraction, typically by briefly submerging the sample in a non-polar solvent like hexane (B92381) to dissolve the surface lipids. oup.comnih.gov While effective, more advanced, and efficient techniques have been developed.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample. nih.govmdpi.com For this compound analysis, the fiber can be exposed to the headspace above a sample or directly wiped on the surface (e.g., an insect cuticle). researchgate.netresearchgate.net The adsorbed hydrocarbons are then thermally desorbed directly into the injector of a gas chromatograph (GC). This method integrates sampling, extraction, and concentration into a single step, minimizing sample handling and solvent use. nih.gov

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE is highly effective for extracting non-polar compounds like this compound from solid matrices, such as plant material. researchgate.net By manipulating the temperature and pressure, the solvating power of the CO2 can be finely tuned to enhance selectivity.

Derivatization for Double Bond Localization

The primary challenge in the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is determining the precise location of the carbon-carbon double bond. The mass spectra produced by standard electron ionization (EI) are often ambiguous for unsaturated hydrocarbons, as the molecular ion is weak and fragmentation does not occur predictably around the double bond. researchgate.net

To overcome this, a derivatization reaction with dimethyl disulfide (DMDS) is the most robust and widely used protocol. researchgate.netsci-hub.sensf.gov This reaction adds a thio-methyl (-SCH3) group to each of the two carbons involved in the double bond.

The resulting dithioether derivative is then analyzed by GC-MS. Upon electron ionization, the molecule cleaves predictably at the carbon-carbon bond between the two sulfur-bearing carbons. This fragmentation produces two prominent diagnostic ions. The masses of these fragment ions directly correspond to the lengths of the alkyl chains on either side of the original double bond, allowing for its unambiguous localization. researchgate.netsci-hub.se For this compound, this cleavage would occur between C7 and C8 of the original molecule. This technique is sensitive enough to be used on nanogram quantities of material and is essential for differentiating isomers (e.g., 7-heptacosene from 9-heptacosene). researchgate.netmdpi.com

Step Procedure Purpose
1. Extraction The sample (e.g., insect) is extracted with a non-polar solvent like hexane for several minutes. nih.govTo dissolve and isolate cuticular hydrocarbons, including this compound, from the biological matrix.
2. Derivatization The dried hydrocarbon extract is dissolved in a solvent (e.g., hexane), and dimethyl disulfide (DMDS) is added, along with a catalytic amount of iodine in diethyl ether. The reaction is held at ~40-50°C for several hours. researchgate.netnih.govTo add a dithio-methyl group across the double bond of this compound, creating a stable adduct. researchgate.net
3. Quenching The reaction is stopped by adding a solution of sodium thiosulfate, which removes excess iodine. The organic phase is then separated and dried. researchgate.netTo terminate the reaction and remove residual reagents prior to analysis.
4. Analysis The derivatized sample is injected into a GC-MS system.To separate the DMDS adduct from other compounds and obtain its mass spectrum.
5. Interpretation The mass spectrum of the adduct is analyzed for the characteristic fragment ions resulting from cleavage between the two carbons bearing the -SCH3 groups. researchgate.netsci-hub.seTo determine the masses of the two alkyl chains on either side of the original double bond, thus confirming its position at C-7.

Synthetic Chemistry and Chemical Modification of Heptacos 7 Ene Analogs

Established Synthetic Routes for Long-Chain Alkenes

The construction of long-chain alkenes such as heptacos-7-ene relies on a robust portfolio of olefination reactions. Among the most prominent and widely used are the Wittig reaction, Julia olefination, and methods involving Grignard reagents.

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or a ketone with a phosphonium (B103445) ylide (a Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. vedantu.comnih.govmasterorganicchemistry.comlibretexts.org A significant advantage of this method is the precise control over the location of the newly formed double bond, which is dictated by the structure of the reactants. vedantu.comlibretexts.org The stereochemical outcome, whether the (E) or (Z)-alkene is formed, is influenced by the nature of the ylide. Stabilized ylides, typically those with electron-withdrawing groups, predominantly yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. nih.govorganic-chemistry.org

Julia olefination , another powerful tool, involves the reaction of a phenyl sulfone with an aldehyde or ketone. nih.govsynarchive.com This multi-step process, which proceeds via an intermediate alcohol that is subsequently functionalized and reductively eliminated, is particularly effective for the synthesis of (E)-alkenes. nih.govorganic-chemistry.org A modification known as the Julia-Kocienski olefination offers a more streamlined, one-pot procedure. researchgate.net

Grignard reagents (R-Mg-X) are highly reactive organometallic compounds that serve as potent nucleophiles, making them invaluable for extending carbon chains. leah4sci.combyjus.com Their reaction with carbonyl compounds like aldehydes and ketones provides a reliable route to alcohols, which can then be dehydrated to form alkenes. leah4sci.comsavemyexams.comsavemyexams.com The reaction of a Grignard reagent with methanal produces a primary alcohol, while longer-chain aldehydes yield secondary alcohols, and ketones result in tertiary alcohols. leah4sci.comsavemyexams.com Nickel-catalyzed coupling of Grignard reagents with certain cyclic ethers has also been shown to produce specific homoallylic alcohols. rsc.org

A comparative overview of these methods is presented below:

Reaction Reactants Primary Product Type Key Features
Wittig ReactionAldehyde/Ketone + Phosphonium YlideAlkenePrecise double bond placement; stereoselectivity depends on ylide stability. vedantu.comlibretexts.orgorganic-chemistry.org
Julia OlefinationPhenyl Sulfone + Aldehyde/Ketone(E)-AlkeneGood to very good (E)-selectivity, especially for less substituted alkenes. nih.govorganic-chemistry.org
Grignard ReactionGrignard Reagent + Carbonyl CompoundAlcohol (Alkene precursor)Effective for carbon chain elongation. leah4sci.com

Stereoselective Synthesis of this compound Isomers (e.g., (E)-heptacos-7-ene)

Achieving stereocontrol in the synthesis of this compound, particularly the formation of the (E)-isomer, is crucial for studying its specific biological activities. Several olefination methods offer high stereoselectivity.

The Julia-Lythgoe olefination is a classic and highly effective method for preparing (E)-alkenes. nih.govsynarchive.comorganic-chemistry.org The reaction's mechanism, which can involve radical intermediates, generally favors the formation of the more stable trans-alkene. organic-chemistry.org The Julia-Kocienski olefination, a popular modification, is also renowned for its efficiency in producing (E)-alkenes, often with high selectivity. researchgate.net

The Wittig reaction can also be tuned to favor the (E)-isomer. The use of "stabilized" ylides, which contain an electron-withdrawing group, typically leads to the preferential formation of (E)-alkenes. organic-chemistry.org This is a result of the thermodynamics of the reaction pathway.

Olefin metathesis has emerged as a powerful and versatile strategy for the synthesis of alkenes with defined stereochemistry. wikipedia.org Cross-metathesis, which involves the reaction of two different alkenes in the presence of a metal catalyst (often ruthenium-based), can be used to construct long-chain alkenes. sigmaaldrich.comrutgers.edu While many standard metathesis reactions yield a mixture of (E) and (Z) isomers, recent advances have led to the development of catalysts that exhibit high E-selectivity. uib.no

Method Typical Stereoselectivity Notes
Julia-Lythgoe OlefinationHigh (E)-selectivityA reliable method for trans-alkenes. nih.govorganic-chemistry.org
Julia-Kocienski OlefinationHigh (E)-selectivityA modified, often one-pot, version of the Julia-Lythgoe reaction. researchgate.net
Wittig Reaction (with stabilized ylides)Predominantly (E)The nature of the ylide is critical for stereochemical control. organic-chemistry.org
Olefin Metathesis (with specific catalysts)Can be tuned for high (E)-selectivityCatalyst design is key to achieving the desired stereoisomer. uib.no

Derivatization Strategies for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological function, chemists synthesize a variety of analogs through derivatization. This involves modifying the parent molecule to probe the importance of different structural features.

Functionalization of the double bond is a common strategy. The alkene moiety is a versatile handle for introducing new functional groups. For instance, oxidative functionalization can convert the alkene into epoxides, diols, or carbonyl compounds. researchgate.net Another approach is the difunctionalization of the alkene, where two new groups are added across the double bond. This can be achieved using methods like photoredox catalysis, allowing for the introduction of a wide range of functionalities, including fluoroalkyl groups. rsc.orgmdpi.com Dimethyl disulfide can be used to create stable adducts at the double bond, which is useful for analytical purposes like mass spectrometry. researchgate.net

Generating libraries of related compounds is essential for comprehensive structure-activity relationship (SAR) studies . rsc.org By systematically altering the chain length, introducing substituents, or modifying the stereochemistry of the double bond, researchers can identify the key molecular features responsible for a compound's activity. acs.org For example, a chemoenzymatic approach was used to generate analogs of cepafungin I to understand its SAR. acs.org Similarly, modified biosynthesis has been employed to create a library of premonensin derivatives for SAR studies. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a transformative role in the synthesis of long-chain alkenes, offering efficiency, selectivity, and milder reaction conditions. Olefin metathesis stands out as a premier catalytic method for forming carbon-carbon double bonds. wikipedia.orglibretexts.org

This reaction involves the redistribution of alkene fragments, catalyzed by metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org Cross-metathesis is particularly relevant for synthesizing long-chain alkenes by coupling two smaller olefinic fragments. sigmaaldrich.comrutgers.eduillinois.edu The development of highly active and selective catalysts, such as the Grubbs catalysts, has made metathesis a go-to strategy in modern organic synthesis. wikipedia.orgsigmaaldrich.com

A key challenge in olefin metathesis can be the undesirable isomerization of the double bond. organic-chemistry.org However, strategies have been developed to suppress this side reaction, such as the use of additives like 1,4-benzoquinone, which helps to maintain the integrity of the desired product. organic-chemistry.org

Other catalytic methods are also employed. For example, nickel-catalyzed cross-coupling reactions involving Grignard reagents are effective for forming C-C bonds in the synthesis of complex alkenes. rsc.org Iron-catalyzed dicarbofunctionalization of alkenes has also been developed as a method to install functional groups across the double bond. rsc.org

Computational Chemistry in Reaction Pathway Elucidation and Mechanistic Studies

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions involved in the synthesis of molecules like this compound. numberanalytics.compku.edu.cn Methods such as Density Functional Theory (DFT) provide deep insights into reaction mechanisms, transition states, and the factors that govern selectivity. rsc.orgsciepub.com

For the Wittig reaction , DFT calculations have been used to investigate the reaction mechanism and explain the origins of its E/Z selectivity. researchgate.net These studies help to understand how factors like ylide stabilization and substituent effects influence the geometry of the transition states and, consequently, the final alkene product. researchgate.netrsc.orgresearchgate.net

In olefin metathesis , computational studies have been crucial for designing new catalysts with improved properties. researchgate.netuib.nonih.gov DFT calculations can predict the E/Z selectivity of a given catalyst and help to understand the factors that control it. uib.no For instance, computational analysis has been used to probe the reaction pathways and identify the rate-determining steps, providing guidelines for the design of more efficient and selective catalysts. uib.nouib.no

Computational methods are also used to explore entire reaction pathways automatically, helping to discover new synthetic routes and understand complex reaction networks. nih.govrsc.org This predictive power accelerates the development of new synthetic methodologies and allows for a more rational approach to designing syntheses for complex molecules. rsc.org

Biodegradation and Biotransformation of Heptacos 7 Ene

Microbial Degradation Pathways and Mechanisms

The microbial degradation of long-chain alkenes is a critical process in the environmental cycling of hydrocarbons. Microorganisms have evolved sophisticated enzymatic systems to utilize these compounds as sources of carbon and energy.

Aerobic and Anaerobic Decomposition Processes

Aerobic Degradation: Under aerobic conditions, the initial attack on a long-chain alkene like heptacos-7-ene is expected to be an oxidative process. For long-chain alkanes, the most common pathway begins with the oxidation of a terminal methyl group by monooxygenase enzymes to form a primary alcohol. researchgate.net This alcohol is then further oxidized to an aldehyde and then to a fatty acid, which can enter the β-oxidation pathway for complete metabolism. nih.gov

For alkenes, two primary aerobic pathways are known:

Oxidation of the Saturated Terminus: Similar to alkanes, the terminal methyl group at the end of the hydrocarbon chain, distant from the double bond, can be oxidized to a carboxylic acid. This resulting unsaturated fatty acid would then be metabolized via the β-oxidation pathway.

Oxidation at the Double Bond: The double bond can be epoxidized by monooxygenases to form an epoxide. This epoxide can then be hydrolyzed by an epoxide hydrolase to a diol, which is further metabolized. However, for longer-chain alkenes, oxidation at the terminal methyl group is often the preferred pathway.

Anaerobic Degradation: Anaerobic degradation of hydrocarbons is a much slower process and is less understood than aerobic degradation. For alkanes, a common mechanism involves the addition of the hydrocarbon to fumarate (B1241708), a reaction catalyzed by the enzyme alkylsuccinate synthase. google.com This process activates the otherwise inert alkane for subsequent degradation via a pathway similar to β-oxidation. It is plausible that a similar fumarate addition mechanism could activate long-chain alkenes like this compound under anoxic conditions, such as in sediments or contaminated aquifers.

Enzymatic Biotransformation by Microbial Hydrolases, Lipases, and Esterases

While the initial oxidative attack on hydrocarbons is typically carried out by oxygenases (e.g., monooxygenases, cytochrome P450s), subsequent steps in the degradation pathway involve a variety of enzymes. hmdb.ca

Hydrolases: Epoxide hydrolases are crucial for the pathway involving oxidation at the double bond, as they catalyze the conversion of the epoxide intermediate to a diol. nih.gov

Lipases and Esterases: If this compound were to be oxidized to a fatty acid and subsequently incorporated into complex lipids like triacylglycerols or waxes, lipases and esterases would be essential for breaking these ester bonds to release the fatty acid for further catabolism. nih.gov The degradation of long-chain aliphatic polyesters, which share structural similarities with hydrocarbon-derived fatty acids, relies on the cleavage of ester bonds, highlighting the role of these enzymatic activities. uni-konstanz.de

Environmental Factors Influencing Degradation Kinetics

The rate and extent of the biodegradation of long-chain alkenes are profoundly influenced by various environmental factors. These factors affect both the metabolic activity of the microorganisms and the bioavailability of the substrate.

Impact of Microbial Community Composition and Activity

The presence of a microbial community with the appropriate enzymatic machinery is a prerequisite for degradation. Studies on alkene biodegradation have shown that consortia of microorganisms are often more effective than single isolates. nih.gov Different microbial species may carry out different steps of the degradation pathway, leading to a more complete mineralization of the compound. Microbial consortia from diverse environments, including compost and marine sediments, have demonstrated the ability to rapidly metabolize alkenes of various chain lengths. mdpi.comnih.gov The dominant bacterial families in such consortia often include Xanthamonadaceae, Nocardiaceae, and Beijerinkiaceae. nih.gov

Role of Environmental Conditions (e.g., moisture, temperature, nutrient availability)

Environmental parameters play a critical role in controlling the kinetics of biodegradation.

Moisture: Water is essential for all microbial activity and for the hydrolytic enzymes involved in some degradation pathways. fiveable.me

Temperature: Temperature affects the rates of all biochemical reactions and the physical properties of the hydrocarbon. Temperature is a key factor in selecting for different oil-degrading bacterial populations, such as psychrophiles in cold environments (e.g., deep sea) and mesophiles in warmer conditions. nih.gov

Nutrient Availability: The biodegradation of hydrocarbons, which are rich in carbon but lack other essential elements, is often limited by the availability of nutrients like nitrogen and phosphorus. nih.gov The addition of these nutrients can significantly enhance microbial growth and the rate of hydrocarbon degradation. researchgate.net

Oxygen: Aerobic degradation is generally much faster than anaerobic degradation, making oxygen availability a critical factor in many environments. redalyc.org

The table below summarizes the key environmental factors and their influence on the biodegradation of long-chain alkenes.

Environmental FactorEffect on Biodegradation of Long-Chain Alkenes
Microbial Community The presence of diverse microbial consortia with specialized enzymes (e.g., oxygenases, hydrolases) is essential for efficient degradation. nih.gov
Temperature Influences microbial metabolic rates and can select for specific microbial populations (psychrophilic, mesophilic, thermophilic). nih.gov
Moisture Essential for microbial life and enzymatic activity, particularly for hydrolytic reactions. fiveable.me
Nutrient Availability Often a limiting factor; availability of nitrogen, phosphorus, and other trace elements is crucial for microbial growth and metabolism. researchgate.netnih.gov
Oxygen Aerobic pathways are generally faster and more efficient than anaerobic pathways. redalyc.org
pH Affects enzyme activity and microbial growth, with most hydrocarbon-degrading microbes preferring neutral to slightly alkaline conditions.
Bioavailability The physical state of the long-chain alkene (e.g., dissolved, sorbed to particles) affects its accessibility to microorganisms.

Characterization of Biodegradation Intermediates and End Products

Specific data on the biodegradation intermediates and end products of this compound are not available. However, based on established pathways for other long-chain hydrocarbons, a hypothetical degradation sequence can be proposed.

If degradation proceeds via terminal oxidation, the expected intermediates would be:

Heptacos-7-en-1-ol

Heptacos-7-en-1-al

Heptacos-7-enoic acid

This unsaturated fatty acid would then likely undergo β-oxidation. The location of the double bond at the 7th carbon would require the action of specific enzymes, such as an isomerase, to shift the double bond to allow the β-oxidation spiral to proceed.

If the initial attack is at the double bond, the primary intermediate would be 7,8-epoxyheptacosane . This would be followed by hydrolysis to heptacosane-7,8-diol .

Complete mineralization under aerobic conditions would result in the end products of carbon dioxide (CO2) and water (H2O), along with an increase in microbial biomass. Under anaerobic conditions, end products could also include methane (B114726) (CH4) if methanogens are present. Studies on other alkenes have confirmed the production of CO2 as an indicator of mineralization. nih.gov

The following table lists the hypothetical intermediates based on known degradation pathways for long-chain alkenes.

Degradation PathwayHypothetical Intermediates of this compoundFinal End Products (Mineralization)
Aerobic Terminal Oxidation Heptacos-7-en-1-ol, Heptacos-7-en-1-al, Heptacos-7-enoic acid, subsequent β-oxidation intermediatesCO2, H2O, Microbial Biomass
Aerobic Double Bond Oxidation 7,8-Epoxyheptacosane, Heptacosane-7,8-diolCO2, H2O, Microbial Biomass
Anaerobic Fumarate Addition (Heptacos-7-en-yl)succinate derivativesCO2, CH4 (if methanogenic), H2O, Microbial Biomass

Future Directions and Interdisciplinary Research Frontiers

Integrated Omics Approaches for Comprehensive Understanding of Heptacos-7-ene Biology

A holistic understanding of the role of this compound in a biological system requires moving beyond the study of a single molecule to a systems-level analysis. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for dissecting the complex processes of this compound biosynthesis, regulation, and function. nih.govnih.govresearchgate.net By correlating changes across these different biological layers, researchers can build comprehensive models of the compound's lifecycle within an organism. mdpi.com

Genomics and Transcriptomics: These fields are crucial for identifying the genetic toolkit responsible for producing this compound. Genome-wide association studies (GWAS) can link specific gene variants to variations in the cuticular hydrocarbon (CHC) profile. frontiersin.org Transcriptomics, the study of gene expression, reveals which genes are active during this compound production. frontiersin.orgliverpool.ac.uk For instance, studies on insects have identified genes encoding for enzymes like elongases, desaturases, and decarbonylases that are upregulated during CHC synthesis. liverpool.ac.uk Analyzing the transcriptome of an organism under different environmental conditions (e.g., temperature, humidity) or developmental stages can reveal how the biosynthetic pathway of this compound is regulated in response to external and internal cues. mdpi.com

Proteomics: This approach identifies and quantifies the complete set of proteins in a biological sample, providing a direct look at the enzymatic machinery involved in this compound biosynthesis. acs.org Proteomic analysis can confirm the translation of genes identified through transcriptomics into functional enzymes. asm.org Techniques like mass spectrometry-based proteomics can identify key enzymes such as fatty acid synthases, acyl-CoA reductases, and cytochromes P450 that are integral to the formation of long-chain hydrocarbons. biofueljournal.com

Metabolomics: As the direct study of metabolites, metabolomics is essential for quantifying this compound and its precursors and products within the broader metabolic network. mdpi.comrsc.org Gas chromatography-mass spectrometry (GC-MS) is a standard technique for profiling CHCs, allowing for the precise identification and quantification of this compound in complex mixtures extracted from an insect's cuticle. mdpi.com By integrating metabolomic data with genomic and transcriptomic information, researchers can construct detailed metabolic pathways and understand how genetic variations influence the final CHC phenotype. mdpi.commdpi.com

Table 1: Integrated Omics in this compound Research
Omics DisciplineObjectiveKey TechniquesPotential Insights for this compound
Genomics Identify genes and genetic variations associated with this compound production.Genome-Wide Association Studies (GWAS), DNA Sequencing.Discovery of genes for elongases, desaturases, and terminal enzymes in the biosynthetic pathway.
Transcriptomics Quantify gene expression to understand regulatory networks. frontiersin.orgRNA-Sequencing, Microarrays.Identifying how environmental stress or developmental stage affects the expression of genes involved in this compound synthesis. mdpi.com
Proteomics Identify and quantify the proteins (enzymes) directly involved in biosynthesis. asm.orgMass Spectrometry (LC-MS/MS).Confirmation of enzyme presence and abundance, such as cytochrome P450 decarbonylases. biofueljournal.com
Metabolomics Identify and quantify this compound and related metabolites. mdpi.comGas Chromatography-Mass Spectrometry (GC-MS).Precise measurement of this compound levels in CHC profiles and identification of precursors and byproducts. mdpi.com

Advanced Computational Modeling for Predicting Ecological Interactions and Biosynthetic Pathways

Computational modeling has become an indispensable tool in chemical and biological research, allowing for the simulation of complex systems that are difficult or impossible to study through experimental means alone. kth.sethe-innovation.org For this compound, advanced computational approaches can provide profound insights into its biosynthesis and its role in mediating ecological interactions.

Modeling Biosynthetic Pathways: Quantum chemical simulations, particularly using Density Functional Theory (DFT), can be employed to model the reaction mechanisms of enzymes involved in alkene biosynthesis. rsc.orgmdpi.com This can help elucidate the step-by-step chemical transformations from a fatty acid precursor to the final this compound molecule. Such models can predict reaction energy barriers, identify key intermediates, and explain the regioselectivity and stereoselectivity of the enzymes, offering a detailed picture of how the double bond is specifically introduced at the 7-position. acs.org

Predicting Ecological Interactions: The function of this compound as a semiochemical depends on its interaction with receptor proteins in other organisms. Molecular docking simulations can predict how this compound binds to these receptors. uoa.gr For example, researchers have modeled how a related C27 diene pheromone fits within the binding pocket of a cuticular protein, and similar methods could be applied to this compound to identify potential chemoreceptors. uoa.gr Furthermore, larger-scale models could simulate how variations in the concentration of this compound on an insect's cuticle affect communication, such as mate recognition or species aggregation, under different environmental scenarios.

Table 2: Computational Modeling Applications for this compound
Modeling ApproachApplication AreaSpecific GoalExample Insight
Quantum Chemistry (e.g., DFT) BiosynthesisElucidate enzymatic reaction mechanisms for alkene formation. rsc.orgDetermine the most likely catalytic pathway for the desaturase enzyme creating the C7 double bond.
Molecular Docking Chemical EcologyPredict binding affinity of this compound to chemoreceptor proteins. uoa.grIdentify specific amino acid residues in an insect antenna protein that are critical for detecting this compound.
Molecular Dynamics BiophysicsSimulate the behavior of this compound within the insect cuticle's lipid matrix.Understand how this compound contributes to the fluidity and water-repellency of the epicuticle.
Machine Learning Models Predictive BiologyPredict CHC profiles based on genetic and environmental data. numberanalytics.comDevelop a model that forecasts how climate change might alter this compound levels and impact pest communication. techscience.com

Bioengineering and Synthetic Biology for Sustainable Microbial Production of this compound

This compound and other long-chain alkenes are valuable platform chemicals, but their extraction from natural sources is not scalable. cas.cn Synthetic biology and metabolic engineering offer a promising alternative for sustainable production by programming microorganisms to act as cellular factories. mit.edupharmaceutical-journal.com Yeasts such as Saccharomyces cerevisiae and Pichia pastoris, as well as bacteria like Escherichia coli, are common hosts for this purpose. cas.cnnih.govsciopen.com

The general strategy involves engineering the microbe's fatty acid synthesis (FAS) pathway to generate the required C28 fatty acid precursor. biofueljournal.com This is followed by the introduction of a heterologous terminal enzyme that converts the fatty acid into this compound. Several enzymatic pathways have been explored for alkene production:

Decarboxylation of Fatty Acids: Enzymes like UndB from Pseudomonas fluorescens can decarboxylate fatty acids to produce terminal alkenes. cas.cnnih.gov

Fatty Aldehyde Deformylating Oxygenase (ADO) Pathway: This cyanobacterial pathway involves the reduction of a fatty acyl-ACP or acyl-CoA to a fatty aldehyde, which is then converted to an alkane or alkene. researchgate.net

P450-mediated Decarboxylation: The enzyme OleT, a cytochrome P450 from the cyp152 family, can directly decarboxylate fatty acids to form terminal alkenes. gsartor.orgasm.org

Significant progress has been made in increasing the titers of long-chain alkenes through combinatorial engineering approaches, including optimizing precursor supply, enhancing cofactor regeneration, compartmentalizing pathways within organelles like the peroxisome, and improving product secretion. nih.govresearchgate.net While current research often focuses on a mixture of alkenes, future work could involve enzyme engineering to gain precise control over chain length and double bond position to specifically maximize the yield of this compound. biofueljournal.comnih.gov

Table 3: Bioengineering Strategies for this compound Production
Engineering StrategyDescriptionKey Enzymes/TargetsMicrobial Host Example
Precursor Supply Enhancement Overexpress genes in the fatty acid synthesis (FAS) pathway to increase the pool of long-chain fatty acid precursors.Acetyl-CoA carboxylase (ACC), Fatty acid synthases (FAS). researchgate.netSaccharomyces cerevisiae sciopen.com
Heterologous Pathway Introduction Introduce a non-native enzyme or pathway to convert the fatty acid precursor into the final alkene product. researchgate.netOleT (P450 decarboxylase), UndB (decarboxylase), ADO pathway enzymes. cas.cngsartor.orgPichia pastoris nih.gov
Pathway Compartmentalization Confine the biosynthetic pathway to a specific organelle (e.g., peroxisome) to increase local substrate concentration and reduce toxic intermediates. researchgate.netPeroxisomal targeting signals added to biosynthetic enzymes.Saccharomyces cerevisiae researchgate.net
Product Secretion Express transporter proteins to facilitate the export of this compound out of the cell, preventing feedback inhibition and simplifying purification.ABC transporters. cas.cnEscherichia coli

Q & A

What are the standard methodologies for synthesizing Heptacos-7-ene, and how can reaction conditions be optimized for higher yields?

Basic Research Question
Synthesis of this compound typically involves olefin metathesis or Wittig reactions, leveraging long-chain aldehyde precursors. Optimization requires systematic variation of catalysts (e.g., Grubbs catalysts for metathesis), solvents, and temperatures. For reproducibility, document reaction parameters (e.g., molar ratios, inert atmosphere protocols) and characterize intermediates via TLC or GC-MS . Yield optimization may involve kinetic studies to identify rate-limiting steps and adjust reagent stoichiometry accordingly.

How can NMR spectroscopy distinguish this compound from positional isomers like Heptacos-8-ene?

Basic Research Question
¹H and ¹³C NMR are critical for distinguishing double-bond positions. For this compound, the allylic protons (C6 and C8) exhibit distinct coupling patterns and chemical shifts compared to isomers. DEPT and HSQC experiments can resolve overlapping signals in crowded spectral regions. Always compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) to validate assignments .

What experimental strategies mitigate oxidative degradation of this compound during storage and handling?

Advanced Research Question
Oxidative degradation is influenced by light, temperature, and trace metals. Strategies include:

  • Storing samples under argon in amber vials.
  • Adding antioxidants (e.g., BHT) at 0.1–1.0 wt%.
  • Conducting accelerated aging studies (e.g., 40°C/75% RH for 6 weeks) with periodic GC-MS monitoring to assess stability . Purity checks via DSC can detect crystallinity changes indicative of degradation.

How do contradictory reports on the melting point of this compound arise, and how can they be resolved?

Advanced Research Question
Discrepancies in melting points (e.g., 45–48°C in literature) often stem from impurities or polymorphic forms. Resolve by:

  • Recrystallizing samples from multiple solvents (hexane, ethanol).
  • Using differential scanning calorimetry (DSC) at controlled cooling rates.
  • Reporting polymorph characterization via XRD . Document all purification steps and solvent histories to enhance comparability.

What computational methods are suitable for modeling the conformational dynamics of this compound?

Advanced Research Question
Molecular dynamics (MD) simulations with force fields like OPLS-AA or CHARMM can model chain flexibility and torsional barriers. For electronic structure insights, employ DFT (B3LYP/6-31G*) to calculate rotational energy profiles. Validate simulations against experimental data (e.g., NMR coupling constants) to ensure accuracy .

How can researchers design experiments to investigate the catalytic hydrogenation kinetics of this compound?

Advanced Research Question
Use a Parr reactor with controlled H₂ pressure and in-situ sampling. Monitor hydrogen uptake via mass flow meters and reaction progress via FTIR (C=C stretch at ~1650 cm⁻¹). Fit kinetic data to Langmuir-Hinshelwood models to derive activation energies. Include control experiments with inert catalysts to rule out thermal effects .

What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., lipid extracts)?

Basic Research Question
GC-MS with a non-polar capillary column (e.g., DB-5) and splitless injection provides high sensitivity. For quantification, use internal standards (e.g., deuterated alkenes) and calibrate with authentic samples. Validate methods via spike-recovery experiments (85–115% recovery acceptable) .

How should researchers address discrepancies between theoretical and experimental dipole moments for this compound?

Advanced Research Question
Discrepancies may arise from solvent effects or conformational averaging. Compare gas-phase DFT dipole moments with solution-phase measurements (e.g., dielectric constant methods). Use polarizable continuum models (PCM) in computations to account for solvent interactions. Replicate experiments in solvents of varying polarity to isolate contributing factors .

What protocols ensure reproducible crystallization of this compound for single-crystal XRD studies?

Advanced Research Question
Slow evaporation from a 1:1 hexane/ethyl acetate mixture at 4°C often yields suitable crystals. Optimize supersaturation by adjusting cooling rates. For XRD, select crystals >0.2 mm in size and validate unit cell parameters against literature. Publish full crystallographic data (CCDC deposition) to enable peer validation .

How can isotopic labeling (e.g., ¹³C) be utilized to trace metabolic or degradation pathways of this compound in biological systems?

Advanced Research Question
Synthesize ¹³C-labeled this compound via modified Wittig reactions with ¹³C-enriched aldehydes. Track metabolic incorporation using LC-MS/MS with selected reaction monitoring (SRM). Use kinetic isotope effect (KIE) studies to elucidate enzymatic or abiotic degradation mechanisms .

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